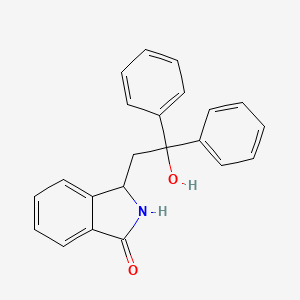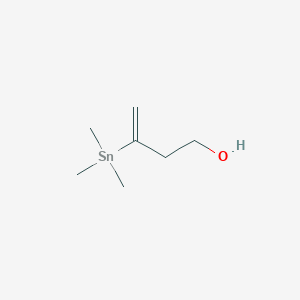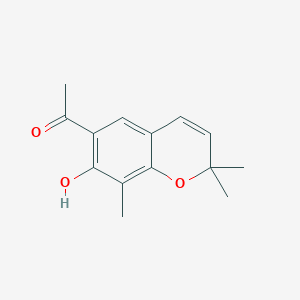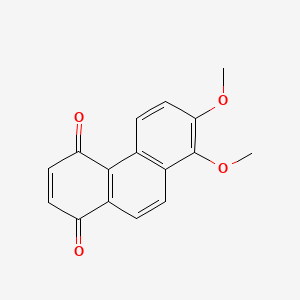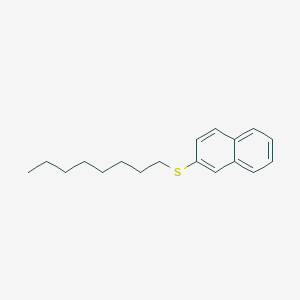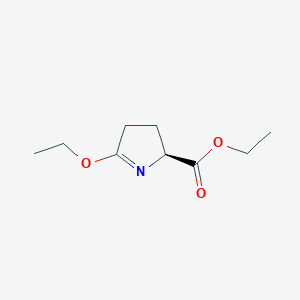
Indium--zirconium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium-zirconium (1/3) is a compound consisting of indium and zirconium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. Indium is a post-transition metal known for its malleability and ductility, while zirconium is a transition metal known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with enhanced properties suitable for advanced technological applications .
Métodos De Preparación
The synthesis of indium-zirconium (1/3) can be achieved through various methods, including solid-state reactions and sol-gel techniques.
Solid-State Reactions: This method involves mixing indium and zirconium powders in the desired stoichiometric ratio and heating the mixture at high temperatures in an inert atmosphere.
Sol-Gel Technique: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial production methods often involve large-scale solid-state reactions due to their simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Indium-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form indium and zirconium oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Reduction reactions can convert the oxides back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Indium-zirconium (1/3) can undergo substitution reactions where one of the metals is replaced by another metal, altering the compound’s properties.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed from these reactions are indium oxide, zirconium oxide, and substituted metal compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which indium-zirconium (1/3) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and carbon dioxide molecules, leading to the formation of methanol and other valuable chemicals .
In biological applications, the compound’s luminescent properties enable it to act as a bioimaging agent, allowing for the visualization of biological processes at the molecular level .
Comparación Con Compuestos Similares
Indium-zirconium (1/3) can be compared with other similar compounds, such as indium-tin oxide and zirconium dioxide.
Indium-Tin Oxide (ITO): ITO is widely used as a transparent conducting oxide in electronic devices.
Zirconium Dioxide (ZrO2): Zirconium dioxide is known for its high thermal stability and resistance to corrosion.
Similar compounds include indium oxide, zirconium carbide, and zirconium nitride, each with distinct properties and applications .
Propiedades
| 73347-89-4 | |
Fórmula molecular |
InZr3 |
Peso molecular |
388.49 g/mol |
InChI |
InChI=1S/In.3Zr |
Clave InChI |
FLMVQIGQFQUGPF-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Zr].[Zr].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


